1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide
Description
The compound 1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide is a quinoline derivative featuring a 6-ethyl substituent on the quinoline core, a 4-methylbenzenesulfonyl group at position 3, and a piperidine-4-carboxamide moiety at position 4. Quinoline-based compounds are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors, such as aldehyde dehydrogenases (ALDHs) and viral proteases .
Properties
IUPAC Name |
1-[6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-3-17-6-9-21-20(14-17)23(27-12-10-18(11-13-27)24(25)28)22(15-26-21)31(29,30)19-7-4-16(2)5-8-19/h4-9,14-15,18H,3,10-13H2,1-2H3,(H2,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYOMHRBESKDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation, where the quinoline derivative reacts with sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Piperidine Ring: The piperidine ring is formed via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline-sulfonyl intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the quinoline ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria or cancer.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting replication and transcription processes. The sulfonyl group may enhance binding affinity to specific proteins, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Quinoline Substituents
Methoxy-Substituted Quinoline Derivatives
The compound 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide (CAS 866897-22-5) shares the same piperidine-4-carboxamide group but differs in quinoline substituents: methoxy groups replace the ethyl and 4-methylbenzenesulfonyl groups. However, the bulkier 4-methoxybenzenesulfonyl group may hinder binding in sterically constrained active sites, as seen in ALDH1A1 inhibitors .
Cyano and Methyl-Substituted Analogues
Ethyl 1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxylate (CAS 1243085-17-7) features a 3-cyano and 6-methylquinoline core with a piperidine-4-carboxylate ester. The cyano group enhances polarity, improving solubility, while the ester moiety is prone to hydrolysis, reducing metabolic stability compared to carboxamides. This compound is primarily an intermediate, highlighting the importance of the carboxamide group in final drug candidates .
Piperidine-4-Carboxamide Derivatives with Varied Moieties
SARS-CoV-2 Inhibitors
Compounds such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide demonstrate the scaffold’s adaptability. The naphthalen-1-yl and fluorobenzyl groups enhance hydrophobic interactions with viral protease pockets, suggesting that the 4-methylbenzenesulfonyl group in the target compound may similarly optimize target engagement .
ALDH1A1 Inhibitors
Quinoline derivatives like 1-(7-methoxy-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)-4-phenylpiperidine-4-carbonitrile () prioritize sulfonyl and carbonitrile groups for ALDH1A1 inhibition. The target compound’s 4-methylbenzenesulfonyl group may offer comparable enzyme affinity but with improved selectivity due to reduced steric bulk compared to methylsulfonylpiperazine .
Pyrimidine-Based Analogues
1-(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxamide () replaces the quinoline core with a pyrimidine ring. While the piperidine-4-carboxamide is retained, the pyrimidine’s hydrogen-bonding capacity shifts biological activity toward nucleotide metabolism targets, underscoring the quinoline core’s role in enzyme inhibition .
Tabulated Comparison of Key Compounds
Key Findings and Implications
- Substituent Effects : Ethyl and methylbenzenesulfonyl groups balance lipophilicity and metabolic stability, outperforming methoxy and ester analogues in target engagement .
- Scaffold Versatility : The piperidine-4-carboxamide moiety is critical across diverse targets (e.g., ALDH1A1, SARS-CoV-2 proteases), with substituent tailoring driving selectivity .
- Unmet Needs: Limited data on the target compound’s specific activity necessitates further enzymatic assays to validate hypotheses derived from structural analogues.
Biological Activity
The compound 1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide is a synthetic derivative belonging to the class of piperidine compounds, which have garnered interest due to their diverse biological activities, including potential anticancer, neuroprotective, and anticholinesterase properties. This article reviews the biological activity of this compound based on available research findings, case studies, and structure-activity relationships.
The compound's molecular formula is , with a molecular weight of 466.6 g/mol. Its structure includes a quinoline moiety, which is known for various pharmacological activities. The compound's logP value is 5.5344, indicating its lipophilicity, which is crucial for membrane permeability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N2O4S |
| Molecular Weight | 466.6 g/mol |
| logP | 5.5344 |
| Polar Surface Area | 62.129 Ų |
| Hydrogen Bond Acceptors | 8 |
Anticancer Activity
Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. The compound has shown cytotoxic effects in various cancer cell lines. For instance, it was tested against FaDu hypopharyngeal tumor cells and exhibited better cytotoxicity compared to standard chemotherapeutics like bleomycin . The mechanism of action may involve the induction of apoptosis through the activation of specific signaling pathways related to cancer cell survival.
Neuroprotective Effects
The compound's structural similarity to other neuroprotective agents suggests potential activity against neurodegenerative diseases such as Alzheimer's disease. In related studies, piperidine derivatives demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cholinergic dysfunction in Alzheimer's patients . This inhibition contributes to increased levels of acetylcholine, thereby enhancing cognitive function.
Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives often correlates with their structural features. For example, modifications at the quinoline and piperidine moieties can significantly influence their potency and selectivity for biological targets. The presence of a sulfonyl group has been linked to enhanced interactions with target proteins, improving binding affinity and specificity .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer models. Results indicated a dose-dependent response with significant apoptosis induction at higher concentrations.
- Neuroprotection in Animal Models : In vivo studies using animal models of Alzheimer's disease showed that administration of the compound led to improved memory function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
- Mechanistic Insights : Molecular docking studies revealed that the compound interacts favorably with key receptors involved in cancer progression and neurodegeneration, supporting its potential as a multi-targeted therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
